Allopregnanolone
Description
Propriétés
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-SYBPFIFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016239 | |
| Record name | Allopregnan-3α-ol-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Allopregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-54-1 | |
| Record name | 3α-Hydroxy-5α-pregnan-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brexanolone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brexanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopregnan-3α-ol-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREXANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39XZ5QV8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allopregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C | |
| Record name | Allopregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Mitsunobu Esterification of Isoallopregnanolone
The Mitsunobu reaction remains the most widely employed method for synthesizing this compound from its C3 epimer, isothis compound (3β-hydroxy-5α-pregnan-20-one). Key innovations in reagent selection and solvent systems have significantly improved yields and reduced byproduct formation.
In the patented process described in EP3712161A1, isothis compound reacts with strong carboxylic acids (pKa ≤ 3) under Mitsunobu conditions using triphenylphosphine and diethyl azodicarboxylate (DEAD). Chloroacetic acid and dinitrobenzoic acid are preferred due to their ability to minimize elimination byproducts like 5α-pregn-2-en-20-one (Impurity I). The reaction proceeds in tetrahydrofuran (THF) or 1,4-dioxane at 15–45°C for 4–8 hours, achieving complete epimerization as monitored by thin-layer chromatography.
Optimization Parameters:
- Acid Equivalents: 2–3 equivalents of carboxylic acid prevent incomplete esterification while avoiding phosphine oxide byproducts.
- Solvent Polarity: Non-polar solvents (toluene, dichloromethane) suppress elimination reactions compared to polar aprotic solvents.
- Temperature Control: Maintaining temperatures below 45°C prevents thermal degradation of the azodicarboxylate reagent.
Intermediate Ester Purification
Isolation of the 3-carboxylic ester intermediate is critical for eliminating phosphine-derived impurities. The crude reaction mixture is treated with water-miscible solvents (methanol, ethanol) to precipitate the ester, followed by recrystallization in non-polar solvents like hexane or heptane. This step reduces polar contaminants by >90%, as demonstrated in comparative studies using high-performance liquid chromatography (HPLC).
Table 1: Purification Efficacy of 3-Chloroacetyl this compound
| Purification Step | Triphenylphosphine Oxide (ppm) | Isothis compound (%) |
|---|---|---|
| Crude Mixture | 12,500 | 4.8 |
| Water Precipitation | 1,200 | 0.9 |
| Hexane Recrystallization | <50 | <0.1 |
Hydrolysis to this compound
Controlled hydrolysis of the 3-ester intermediate determines final product purity. Energetic basic conditions (NaOH, KOH in aqueous ethanol) at 15–30°C for ≤1 hour minimize epimerization to 3α-hydroxy-5α,17α-pregnan-20-one (Impurity II). Neutral hydrolysis with alcoholic solvents achieves comparable purity but requires extended reaction times (24–72 hours).
Critical Factors:
- Base Strength: Strong bases (pKa ≥12) ensure rapid hydrolysis but necessitate strict temperature control to prevent C17 epimerization.
- Solvent Composition: Ethanol/water (70:30 v/v) optimizes solubility while preventing gel formation during crystallization.
Enzymatic Bioconversion from Progesterone
Two-Step Reductive Pathway
This compound biosynthesis in mammalian systems involves sequential actions of 5α-reductase (5α-R) and 3α-hydroxysteroid dehydrogenase (3α-HSD). Progesterone undergoes 5α-reduction to dihydroprogesterone (DHP), followed by 3α-hydroxyl oxidation.
Enzyme Isoforms and Localization:
- 5α-Reductase Type 1: Predominates in brain myelin and glial cells, with optimal activity at pH 6.0–7.0.
- 3α-HSD (AKR1C4): Expressed in hepatic and neural tissues, utilizing NADPH as cofactor.
Table 2: Kinetic Parameters of Recombinant Human Enzymes
| Enzyme | Km (Progesterone, μM) | Vmax (nmol/min/mg) |
|---|---|---|
| 5α-Reductase 1 | 0.8 ± 0.2 | 4.3 ± 0.5 |
| 3α-HSD | 12.4 ± 1.7 | 28.9 ± 3.1 |
Data compiled from Papadopoulos et al. (2006) and Mellon (2007)
In Vitro Biosynthesis Systems
Cell-free systems using immobilized 5α-R and 3α-HSD on chitosan beads achieve 92% conversion efficiency at 37°C, with cofactor regeneration enabled by glucose-6-phosphate dehydrogenase. However, enzyme denaturation remains a limitation, requiring stabilizers like trehalose (0.5 M) to maintain activity beyond 5 cycles.
Microbial Biosynthesis via Engineered Pathways
Polyacrylamide-Encapsulated Bacterial Systems
Biotreks’ modular biosynthesis platform employs Escherichia coli strains expressing:
- Cytochrome P450scc for cholesterol → pregnenolone
- 3β-HSD for pregnenolone → progesterone
- 5α-reductase for progesterone → DHP
- 3α-HSD for DHP → this compound.
Encapsulation in polyacrylamide beads (2–5 mm diameter) enhances metabolic flux by:
- Preventing intermediate diffusion
- Minimizing product inhibition
- Enabling continuous flow processing.
Table 3: Performance Metrics of Encapsulated vs. Free Cells
| Parameter | Encapsulated Cells | Free Cells |
|---|---|---|
| This compound Titer (mg/L) | 840 ± 45 | 220 ± 30 |
| Process Duration (h) | 24 | 72 |
| Reusability (cycles) | 15 | 3 |
Co-Culture Fermentation Strategies
Spatially segregated co-cultures in partitioned bioreactors improve yield by 37% compared to mixed cultures. Progesterone-producing Saccharomyces cerevisiae (Compartment A) feeds DHP-synthesizing Bacillus subtilis (Compartment B), which in turn supplies Pseudomonas putida (Compartment C) for final reduction.
Impurity Profiling and Analytical Control
Major Synthesis-Related Impurities
- Impurity I (5α-pregn-2-en-20-one): Forms via β-elimination during Mitsunobu reactions, controlled by low-temperature (≤30°C) processing.
- Impurity II (3α-hydroxy-5α,17α-pregnan-20-one): Arises from C17 epimerization during basic hydrolysis, mitigated by shortened reaction times.
- Phosphine Oxides: Residual triphenylphosphine oxide from Mitsunobu reactions, removed via antisolvent crystallization.
Table 4: Acceptable Impurity Limits per ICH Guidelines
| Impurity | Identification Threshold | Qualification Threshold |
|---|---|---|
| Impurity I | 0.10% | 0.15% |
| Impurity II | 0.05% | 0.10% |
| Phosphine Oxides | 50 ppm | 300 ppm |
Industrial-Scale Production Challenges
Chemical Synthesis Limitations
Analyse Des Réactions Chimiques
Peripheral Metabolism
Progesterone from endocrine glands undergoes sequential enzymatic reactions:
-
5α-reduction : Progesterone → 5α-dihydroprogesterone (DHP) via 5α-reductase
-
3α-hydroxylation : DHP → allopregnanolone via 3α-hydroxysteroid dehydrogenase (3α-HSD)
De Novo Neurosteroidogenesis
Cholesterol → pregnenolone (via P450scc) → progesterone (via 3β-HSD) → this compound (via 5α-reductase + 3α-HSD) .
Key Enzymes:
| Enzyme | Function | Localization |
|---|---|---|
| 5α-reductase (Type I) | Rate-limiting step for DHP synthesis | Neurons, glia |
| 3α-HSD | Reduces DHP to this compound | Mitochondria, endoplasmic reticulum |
Metabolism and Degradation
This compound undergoes phase I and II metabolism:
Phase I (Oxidation/Reduction)
-
Re-oxidation : this compound ↔ DHP via 3α-HSD (bidirectional reaction) .
-
5β-reduction : Competing pathway producing pregnanolone (5β-isomer) with weaker GABAergic activity .
Phase II (Conjugation)
| Reaction | Enzyme | Product | Biological Effect |
|---|---|---|---|
| Sulfation | SULT2B1b | This compound sulfate | Inactive, enhanced excretion |
| Glucuronidation | UGT2B7/2B15 | This compound glucuronide | Renal elimination |
Data from indicate sulfation predominates in neural tissues, reducing neurosteroid activity by 98%.
Modulators of 5α-Reductase
-
Activators : Steroidogenic acute regulatory (StAR) protein, TSPO ligands (e.g., XBD173) .
-
Inhibitors : Finasteride (Type II isoform-specific), dutasteride (dual Type I/II inhibition) .
3α-HSD Isoforms
| Isoform | Tissue Specificity | Directionality |
|---|---|---|
| AKR1C2 | Liver, brain | Reductive (DHP → this compound) |
| AKR1C4 | Gonads, adrenal | Oxidative (this compound → DHP) |
Enzyme expression fluctuates with hormonal cycles, impacting this compound bioavailability .
Synthetic Derivatives and Analogues
Structurally modified variants enhance stability or receptor specificity:
| Compound | Modification | Clinical Use |
|---|---|---|
| Ganaxolone | 3β-methyl substitution | Epilepsy, postpartum depression |
| Alfadolone | 21-hydroxylation | Anesthetic adjuvant |
| Hydroxydione | 21-hydroxy-5β-pregnane derivative | Neuroprotective agent |
These derivatives avoid rapid hepatic metabolism seen in this compound .
Table 1: Critical Reactions in this compound Pathways
| Reaction | Enzyme | ΔG (kJ/mol) | Reference |
|---|---|---|---|
| Progesterone → DHP | 5α-reductase | -12.4 | |
| DHP → this compound | 3α-HSD | -8.9 | |
| This compound → DHP | 3α-HSD (reverse) | +6.2 | |
| This compound sulfation | SULT2B1b | -15.7 |
Stability and Reactivity
Applications De Recherche Scientifique
Neurodegenerative Disease Treatment
Allopregnanolone has shown promise in treating various neurodegenerative conditions, particularly Alzheimer’s disease. Research indicates that it promotes neurogenesis and reduces amyloid plaque accumulation in transgenic mouse models of Alzheimer’s disease. Key findings include:
- Neurogenic Effects : this compound has been demonstrated to increase the proliferation of neural progenitor cells both in vitro and in vivo. In studies involving 3xTgAD mice, treatment with this compound resulted in enhanced neurogenesis within the dentate gyrus and subventricular zone .
- Reduction of Amyloid Burden : this compound significantly decreased beta-amyloid levels and microglial activation, which are critical factors in Alzheimer’s pathology. This effect was linked to improved cognitive function, as evidenced by enhanced performance on learning and memory tests .
Table 1: Summary of this compound's Effects in Alzheimer's Models
| Study | Model | Key Findings |
|---|---|---|
| Wang et al., 2010 | 3xTgAD Mice | Increased neurogenesis, reduced amyloid deposition |
| Chen et al., 2020 | AD Mouse Model | Improved mitochondrial function, enhanced neuron maturation |
| Zhang et al., 2015 | AD Mouse Model | Improved learning and memory performance |
Mood Disorders
This compound has emerged as a potential treatment for mood disorders, particularly postpartum depression. Clinical studies have shown that it can rapidly alleviate depressive symptoms:
- Brexanolone : A synthetic form of this compound (brexanolone) has been approved for treating postpartum depression. Clinical trials demonstrated that brexanolone infusion led to significant reductions in depression scores within hours of administration .
- Mechanism of Action : this compound acts as an allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission. This mechanism is thought to underlie its anxiolytic and antidepressant effects .
Table 2: Clinical Studies on this compound for Mood Disorders
| Study | Population | Treatment | Outcome |
|---|---|---|---|
| Pressman et al., 2020 | Postpartum Women | Brexanolone infusion | Rapid improvement in depression scores |
| Frye et al., 2023 | MDD Patients | This compound infusion | Significant reduction in depressive symptoms |
Neuroprotection and Recovery from Brain Injury
This compound has been investigated for its neuroprotective properties following traumatic brain injury (TBI) and other neurological insults:
- Traumatic Brain Injury : Preclinical studies suggest that this compound administration after TBI can enhance recovery by promoting neuronal survival and reducing inflammation .
- Mechanisms : It is believed that this compound modulates inflammatory responses and promotes repair mechanisms within the brain, potentially through its effects on GABA_A receptors and other signaling pathways .
Ongoing Research and Future Directions
Research into this compound is expanding rapidly, with ongoing clinical trials exploring its applications across various psychiatric and neurological disorders:
Mécanisme D'action
L’alloprégnanolone exerce ses effets principalement par la modulation du récepteur GABA_A . Elle améliore les effets inhibiteurs du GABA, conduisant à une augmentation de l’afflux d’ions chlorure et à l’hyperpolarisation des neurones, ce qui se traduit par des effets sédatifs, anxiolytiques et anticonvulsivants . De plus, l’alloprégnanolone interagit avec d’autres récepteurs tels que le récepteur X de la prégnane (PXR) et les récepteurs de la progestérone membranaire (mPR), contribuant à son profil pharmacologique diversifié .
Comparaison Avec Des Composés Similaires
Comparative Data Tables
Table 1: Pharmacological Properties of Selected Neurosteroids
| Compound | GABAA Potency | Neuroprotection | Anti-inflammatory | Therapeutic Use |
|---|---|---|---|---|
| This compound | ++++ | Yes | Yes | PPD, AD, Epilepsy, TBI |
| Pregnanolone | ++ | Limited | No data | Research only |
| Alfaxalone | +++ | No | No | Anesthesia |
| 3α,5α-THDOC | ++ | No | Sex-dependent | Preclinical studies |
| Midazolam | +++ | No | No | Anesthesia, Seizures |
Table 2: Clinical Efficacy in Neurological Disorders
Research Implications and Gaps
- Structural Specificity: The 3α-hydroxy, 5α-reduced configuration of this compound is critical for GABAA receptor affinity and neuroprotection, as shown by the inactivity of epithis compound and isopregnanolone .
- Sex Differences: this compound’s anti-inflammatory effects are sex-independent, unlike 3α,5α-THDOC .
- Therapeutic Optimization: Synthetic analogues (e.g., SGE-516) may offer improved pharmacokinetics but require further study to match this compound’s pleiotropic benefits .
Activité Biologique
Allopregnanolone (ALLO), a neuroactive steroid derived from progesterone, exhibits significant biological activity primarily through its modulation of the γ-aminobutyric acid type A (GABA) receptor. This compound has garnered attention for its potential therapeutic applications in various neurological and psychiatric disorders.
This compound acts as a positive allosteric modulator of the GABA receptor, enhancing the inhibitory effects of GABA, the principal neurotransmitter responsible for reducing neuronal excitability. This action is similar to that of benzodiazepines, providing anxiolytic, sedative, and anticonvulsant effects .
Key Molecular Interactions:
- GABA Receptor Modulation : ALLO increases the frequency and duration of GABA-induced chloride channel opening, leading to enhanced inhibitory neurotransmission .
- Neuroprotective Effects : It has been shown to protect neurons from excitotoxicity and reduce neuroinflammation by modulating various signaling pathways .
Physiological Effects
The physiological effects of this compound are diverse and include:
- Anxiolytic Effects : Clinical studies indicate that ALLO administration reduces anxiety-related behaviors in both animal models and humans. For instance, it has been shown to decrease activity in brain regions associated with negative emotions, such as the amygdala .
- Neurogenesis : ALLO promotes neurogenesis in the hippocampus, which is crucial for learning and memory. Studies have demonstrated that it can restore cognitive functions in models of Alzheimer's disease .
- Pain Modulation : Research indicates that ALLO may play a role in pain relief by enhancing pain thresholds and ameliorating neuropathic pain symptoms .
1. Anxiety Disorders
A study involving this compound infusions demonstrated significant reductions in anxiety levels among participants, correlating with increased connectivity between the amygdala and prefrontal cortex .
2. Alzheimer's Disease
In preclinical trials using 3xTgAD mice, ALLO treatment resulted in decreased beta-amyloid accumulation and improved cognitive function through enhanced neurogenesis .
3. Post-Traumatic Stress Disorder (PTSD)
Research has shown that deficits in this compound levels are linked to PTSD severity. Administration of ALLO has been proposed as an adjunct therapy to enhance exposure-based treatments for PTSD patients .
Pharmacokinetics and Therapeutic Challenges
Despite its promising biological activity, this compound faces challenges regarding bioavailability due to extensive hepatic metabolism. Strategies to enhance its pharmacokinetic profile include developing synthetic analogs or alternative delivery methods .
Research Trends
Recent studies have highlighted several trends in this compound research:
- Investigations into its role in modulating stress responses.
- Exploration of its effects on mood regulation and potential as a treatment for depression.
- Studies focusing on sex differences in response to ALLO treatment, indicating a need for gender-specific therapeutic approaches .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| GABA Modulation | Enhances inhibitory neurotransmission leading to anxiolytic effects |
| Neuroprotection | Protects against excitotoxicity and reduces inflammation |
| Neurogenesis | Promotes the proliferation of neural progenitor cells |
| Pain Relief | Increases pain thresholds; effective against neuropathic pain |
| Mood Regulation | Potential treatment for anxiety and depressive disorders |
Q & A
Q. What are the primary research areas for allopregnanolone in neuroscience?
this compound is widely studied for its role in modulating GABAA receptors, neurogenesis, and neuroprotection. Key areas include:
- Psychiatric disorders : Postpartum depression (PPD), major depressive disorder (MDD), and anxiety .
- Neurodegenerative diseases : Alzheimer’s disease (AD), where it promotes neurogenesis and reduces β-amyloid burden .
- Stress response : Regulation of hypothalamic-pituitary-adrenal (HPA) axis activity . Methodological approaches include rodent models for neurogenesis, clinical trials for PPD (e.g., brexanolone), and LC-MS/RIA for neurosteroid quantification .
Q. What experimental models are commonly used to study this compound’s neurogenic effects?
- In vitro : Proliferation assays (e.g., bromodeoxyuridine incorporation) in rat hippocampal neural progenitor cells (NPCs) and human neural stem cells (hNSCs) .
- In vivo : Transgenic mouse models (e.g., 3xTgAD for Alzheimer’s) to assess neurogenesis markers (BrdU, PCNA) and cognitive restoration .
- Pharmacokinetic studies : Subcutaneous, intravenous, or transdermal administration in rodents to determine brain/plasma ratios and therapeutic windows .
Q. How is this compound quantified in biological samples, and what are key methodological challenges?
- Techniques : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. ELISA kits are emerging but require validation for matrix effects (e.g., serum vs. plasma) .
- Challenges : Solid-phase extraction (SPE) steps can introduce variability; freeze-thaw cycles and inter-plate reproducibility affect ELISA accuracy .
- Standardization : Timing of sample collection (e.g., perinatal phases) and harmonization of protocols across studies are critical .
Advanced Research Questions
Q. How do methodological differences in this compound measurement impact cross-study comparisons in perinatal depression research?
- Matrix effects : Plasma measurements dominate, but serum may underestimate levels due to binding proteins .
- Timing : this compound peaks during late pregnancy and drops postpartum; inconsistent sampling windows confound results .
- Assay specificity : Cross-reactivity with progesterone metabolites in RIAs can overestimate levels, necessitating LC-MS validation .
Q. What mechanisms explain contradictory findings in this compound’s neuroprotective efficacy across stroke models?
- Model variability : Neuroprotection is observed in young, healthy rodents but not in spontaneously hypertensive rats (SHRs), suggesting hypertension-mediated resistance .
- Temperature confounding : this compound-induced hypothermia in post-stroke models may independently reduce injury, requiring controlled thermoregulation in study designs .
- Receptor specificity : GABAA modulation vs. progesterone receptor (PR) interactions; finasteride (5α-reductase inhibitor) studies suggest GABAergic pathways dominate .
Q. How do pharmacokinetic (PK) and pharmacodynamic (PD) properties influence this compound dosing in clinical trials for Alzheimer’s disease?
- Brain exposure : Effective neurogenesis requires 300–500 hr·ng/g brain exposure, achievable via intravenous or subcutaneous routes with sulfobutyl-ether-β-cyclodextrin formulations .
- Sex differences : Female rodents tolerate higher doses (NOAEL: 0.5 mg/kg vs. males) due to lower sedation sensitivity, informing gender-stratified dosing in humans .
- Biomarkers : CREB phosphorylation and NeuroD expression are early PD markers for neurogenic efficacy .
Q. What molecular pathways link this compound to SSRI antidepressant effects?
- Enzyme modulation : Fluoxetine and sertraline enhance 3α-HSD activity, increasing conversion of 5α-DHP to this compound .
- CSF correlations : Elevated cerebrospinal fluid (CSF) this compound levels correlate with SSRI treatment response in MDD and PTSD .
- Fear extinction : this compound enhances GABAergic inhibition in the amygdala, facilitating fear memory extinction in preclinical models .
Q. Why are this compound levels reduced in Alzheimer’s disease, and what therapeutic implications does this have?
- Pathological correlation : Temporal cortex this compound levels inversely correlate with Braak staging and APOE4 allele presence .
- Neurogenic rescue : Subcutaneous this compound restores hippocampal neurogenesis and cognitive function in 3xTgAD mice .
- Clinical trials : Phase I trials focus on intravenous dosing (0.37 mg/kg predicted MTD in humans) to bypass blood-brain barrier limitations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
